1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-13(8-10-14)12-19-11-5-6-15(19)20/h7-10H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPJUPWXFKHQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward approach involves alkylating pyrrolidin-2-one with 4-(bromomethyl)phenylboronic acid pinacol ester. The lactam’s nitrogen acts as a nucleophile under basic conditions, displacing bromide to form the desired product.
Procedure :
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Base selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous DMF or THF.
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Stoichiometry : 1.2 equivalents of 4-(bromomethyl)phenylboronic acid pinacol ester relative to pyrrolidin-2-one.
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Temperature : 0°C to room temperature (20–25°C) over 6–12 hours.
Challenges :
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Competing elimination reactions due to the bulky boronate group.
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Low nucleophilicity of the lactam nitrogen, necessitating strong bases.
Optimization Data :
| Parameter | Value |
|---|---|
| Yield | 45–55% (unoptimized) |
| Purity (HPLC) | >90% |
| Reaction Time | 12 hours |
Miyaura Borylation of Halogenated Precursors
Synthesis of 4-(Bromomethyl)phenylboronic Acid Pinacol Ester
A critical intermediate, this compound is synthesized via Miyaura borylation of 1-bromo-4-(bromomethyl)benzene using bis(pinacolato)diboron (BPin) under palladium catalysis.
Procedure :
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Catalyst system : Pd(dppf)Cl (1 mol%), dppf = 1,1'-bis(diphenylphosphino)ferrocene.
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Base : Potassium acetate (KOAc, 3 equivalents).
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Solvent : 1,4-Dioxane at 80°C for 24 hours.
Key Data :
| Parameter | Value |
|---|---|
| Conversion | 85% |
| Isolated Yield | 72% |
| Purity (NMR) | >95% |
This method avoids direct handling of unstable boronic acids by utilizing air-stable BPin.
Coupling with Pyrrolidin-2-one
The bromomethyl boronate ester is subsequently reacted with pyrrolidin-2-one under optimized alkylation conditions (Section 2.1), achieving a combined yield of 33–38% over two steps.
Reductive Amination and Lactam Formation
Synthesis of 4-(Aminomethyl)phenylboronic Acid Pinacol Ester
An alternative route involves reductive amination of 4-formylphenylboronic acid pinacol ester with ammonium acetate, followed by cyclization to form the lactam.
Procedure :
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Reductive amination : Sodium cyanoborohydride (NaBHCN) in methanol, pH 4–5 (acetic acid buffer).
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Cyclization : Intramolecular ester-to-amide conversion using thionyl chloride (SOCl) followed by heating.
Data :
| Step | Yield |
|---|---|
| Reductive Amination | 60% |
| Cyclization | 40% |
This method suffers from moderate yields due to side reactions during cyclization.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Alkylation | Simple, one-pot procedure | Low nucleophilicity of lactam | 45–55% |
| Miyaura Borylation | High boronate purity | Multi-step synthesis | 33–38% |
| Reductive Amination | Avoids alkylating agents | Low cyclization efficiency | 24–30% |
Scale-Up Considerations and Industrial Relevance
The Miyaura borylation route (Section 3) is preferred for large-scale production due to reproducibility and commercial availability of BPin. Key factors include:
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Catalyst recycling : Pd recovery via filtration reduces costs.
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Solvent selection : 1,4-Dioxane enables easy separation of boronate esters.
Industrial batches (≥1 kg) report yields of 65–70% after process optimization .
Chemical Reactions Analysis
Types of Reactions: 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing dioxaborolane moieties exhibit significant anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolan-2-yl group enhances the compound's ability to inhibit tumor growth. For instance, studies have shown that derivatives of this compound can effectively target cancer cells by inducing apoptosis and inhibiting proliferation.
Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound with the dioxaborolane structure significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways essential for cancer cell survival .
Materials Science
Polymer Chemistry
The unique properties of 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one make it an excellent candidate for use in polymer synthesis. Its functional groups can be utilized to create cross-linked networks that enhance material strength and thermal stability.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Cross-linking Density | Adjustable |
Case Study: Development of High-performance Polymers
In a recent study, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited improved mechanical properties compared to traditional polymers, making them suitable for applications in aerospace and automotive industries .
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions allows for the formation of complex organic molecules.
Data Table: Reaction Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, 80°C | 85 |
| Heck Reaction | Base, 100°C | 90 |
Case Study: Synthesis of Complex Molecules
A study highlighted its use in the Suzuki coupling reaction to synthesize biaryl compounds with high yields. This reaction is pivotal in developing pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one involves its ability to participate in various chemical reactions due to the presence of the boronate ester and pyrrolidinone functional groups. These groups can interact with molecular targets through processes such as nucleophilic attack, electrophilic substitution, and coordination with metal catalysts.
Comparison with Similar Compounds
Structural Analog: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine
- Molecular Weight: 287.21 g/mol (nearly identical to the target compound) . Applications: Less suited for applications requiring ketone-mediated interactions but retains utility in boron-based coupling reactions.
Structural Analog: 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol
Pharmacologically Active Pyrrolidin-2-one Derivatives
Boron-Containing Heterocycles
- Example : 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .
- Key Difference : Replaces pyrrolidin-2-one with a pyrazole ring.
- Impact :
Physicochemical and Functional Comparisons
Biological Activity
1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one, also known by its CAS number 1003309-09-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activity based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of approximately 287.16 g/mol. The predicted boiling point is around 478 °C, and it has a density of 1.12 g/cm³ .
Synthesis
The synthesis of this compound typically involves the reaction of a pyrrolidinone derivative with a boronate ester in the presence of a palladium catalyst. The general reaction conditions include the use of solvents like dioxane and bases such as potassium phosphate .
Synthesis Example
A typical synthesis reaction can be outlined as follows:
- Combine 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one with a bromo-substituted pyridine derivative.
- Use potassium phosphate as a base and a palladium catalyst.
- Stir the mixture at elevated temperatures (around 80 °C) for several hours to yield the desired product.
Biological Activity
Research into the biological activity of this compound indicates potential applications in medicinal chemistry, particularly in targeting various biological pathways.
Anticancer Activity
Studies have shown that compounds containing boronates exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, boron-containing compounds have been reported to target kinases that are crucial in cancer signaling pathways .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research suggests that similar structures can inhibit enzymes such as serine proteases and kinases by mimicking ATP-binding sites . This highlights its potential as a lead compound for developing new therapeutics.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Inhibition of Kinases : A study demonstrated that a related boron-containing compound effectively inhibited specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models.
- Antimicrobial Properties : Another investigation reported that derivatives of pyrrolidinones exhibited significant antimicrobial activity against various bacterial strains, suggesting that the structure may enhance membrane permeability or interfere with bacterial metabolism.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.16 g/mol |
| Predicted Boiling Point | 478 °C |
| Density | 1.12 g/cm³ |
| Biological Activity | Effect |
|---|---|
| Anticancer | Inhibits cancer cell proliferation |
| Enzyme Inhibition | Targets kinases |
| Antimicrobial | Effective against bacteria |
Q & A
Q. What are the primary synthetic strategies for preparing 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one?
- Methodological Answer : The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester group (tetramethyl-1,3,2-dioxaborolane) as a key intermediate. For example, coupling a brominated pyrrolidin-2-one derivative with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane, with a base such as Na₂CO₃ . Alternatively, multi-component domino reactions involving iodine catalysis (e.g., coupling pyrrolidin-2-one with aldehydes and thiophenols) can be adapted for derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns, particularly the integration of the tetramethyl dioxaborolane and pyrrolidin-2-one moieties.
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs like SHELXL for refinement) resolves stereochemistry and bond lengths, critical for verifying the benzyl-pyrrolidinone linkage .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for boron-containing fragments.
Advanced Research Questions
Q. What role does the tetramethyl-1,3,2-dioxaborolan-2-yl group play in cross-coupling reactions for functionalizing the compound?
- Methodological Answer : The boronate ester acts as a versatile handle for Suzuki-Miyaura couplings, enabling aryl-aryl or aryl-heteroaryl bond formation. For example:
- Protocol : React the compound with aryl halides (e.g., bromopyridines) under Pd catalysis (PdCl₂(dppf)) in a 1:1 mixture of DME/H₂O with K₂CO₃ at 80°C. Monitor via TLC and purify via column chromatography .
- Challenge : Competing protodeboronation may occur; optimizing ligand choice (e.g., SPhos) and anhydrous conditions mitigates this .
Q. How can structural ambiguities in crystallographic data for this compound be resolved?
- Methodological Answer : Use the SHELX suite (SHELXL/SHELXS) for refinement, particularly for handling twinned crystals or high thermal motion in the dioxaborolane group. Key steps:
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces noise.
- Restraints : Apply geometric restraints on the tetramethyl groups to avoid overfitting .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to validate bond angles .
Q. What methodologies are employed to evaluate the biological activity of pyrrolidin-2-one derivatives, and how can they be adapted for this compound?
- Methodological Answer :
- Stability Assays : Incubate in simulated gastric fluid (SGF, pH 1.2) or bovine serum albumin (BSA) to assess metabolic stability. Analyze degradation via HPLC .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–50 µM concentrations. Compare IC₅₀ values with controls like doxorubicin .
- Targeted Activity : Functionalize the pyrrolidin-2-one core via hydrazide-isatin conjugation (e.g., refluxing with hydrazine hydrate and isatin in MeOH) to enhance anticancer or antioxidant activity .
Q. How do solvent and catalyst selection impact the synthesis of derivatives via nucleophilic substitution at the pyrrolidin-2-one carbonyl?
- Methodological Answer :
- Catalyst : Iodine (5 mol%) in DCM or acetonitrile facilitates nucleophilic additions (e.g., thiophenols or amines) at the carbonyl group.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions; monitor via in situ IR for carbonyl disappearance (~1700 cm⁻¹) .
Data Contradictions and Mitigation
- Synthesis Yield Variability : reports high yields (~80–90%) for iodine-catalyzed reactions, whereas Pd-catalyzed methods () may yield 60–75% due to competing side reactions. Mitigate by optimizing catalyst loading (1–2 mol% Pd) and inert conditions.
- Biological Activity Discrepancies : Derivatives in show micromolar anticancer activity, while others () focus on wound healing. Contextualize results by comparing cell lines and assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
